オルセリン酸

概要

説明

Orsellinic acid, also known as 2,4-dihydroxy-6-methylbenzoic acid, is a phenolic acid that plays a significant role in the biochemistry of lichens. It is a common subunit of depsides, which are compounds found in various lichens.

科学的研究の応用

オルセリン酸は、科学研究において幅広い用途があります。

化学: さまざまな化合物の合成の中間体として使用されます。

生物学: オルセリン酸とその誘導体は、抗HIV特性など、生物活性について研究されてきました.

作用機序

オルセリン酸の作用機序は、さまざまな分子標的や経路との相互作用を含みます。 それは、ポリケチドシンターゼ酵素の作用を含むポリケチド経路によって生合成されます . これらの酵素は、より単純な前駆体からオルセリン酸の形成を促進します。

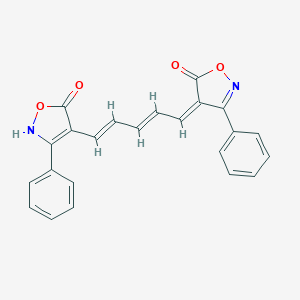

6. 類似の化合物との比較

オルセリン酸は、サリチル酸や没食子酸などの他のフェノール酸に似ています。それは、その特定の構造とベンゼン環上の2つのヒドロキシル基と1つのメチル基の存在によってユニークです。 この構造により、オルセリン酸はユニークな化学反応に関与し、異なる生物活性を示すことができます .

類似の化合物:

- サリチル酸

- 没食子酸

- カフェイン酸

生化学分析

Biochemical Properties

Orsellinic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of secondary metabolites. It interacts with several enzymes, including polyketide synthases, which catalyze its formation by condensing acetyl-CoA with malonyl-CoA units . Additionally, orsellinic acid is involved in the synthesis of complex fungal metabolites and lichens, where it serves as a building block . The interactions of orsellinic acid with these enzymes are essential for the production of various bioactive compounds.

Cellular Effects

Orsellinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit biological activities such as anti-HIV and immunosuppressive effects . The compound affects cell function by modulating the expression of specific genes and proteins involved in these pathways. For example, orsellinic acid derivatives have been found to improve short-term memory in Alzheimer’s disease models .

Molecular Mechanism

At the molecular level, orsellinic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The polyketide synthase enzyme responsible for its biosynthesis, such as ArmB from Armillaria mellea, catalyzes the condensation of acetyl-CoA with malonyl-CoA units . Further modifications by decarboxylases and tyrosinase-like proteins lead to the production of bioactive metabolites. These interactions are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orsellinic acid can change over time due to its stability and degradation. Studies have shown that orsellinic acid and its derivatives can be produced efficiently in heterologous hosts like Aspergillus oryzae, with yields varying based on the carbon source used . The stability of orsellinic acid in different conditions and its long-term effects on cellular function are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of orsellinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-HIV activity, while higher doses could potentially lead to toxic or adverse effects . Understanding the threshold effects and the safe dosage range is crucial for its application in therapeutic settings.

Metabolic Pathways

Orsellinic acid is involved in several metabolic pathways, including the polyketide pathway. It interacts with enzymes such as polyketide synthases and decarboxylases, which are essential for its biosynthesis and further modifications . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s biological activity.

Transport and Distribution

Within cells and tissues, orsellinic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological function . The transport mechanisms ensure that orsellinic acid reaches its target sites within the cell.

Subcellular Localization

Orsellinic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function within the cell . Understanding the subcellular distribution of orsellinic acid helps elucidate its role in various cellular processes.

準備方法

合成経路と反応条件: オルセリン酸は、いくつかの方法で合成できます。

オルセリンアルデヒドの酸化: この方法は、オルセリンアルデヒドを酸化してオルセリン酸を生成することを含みます.

マイケル付加体の形成: オルセリン酸は、マイケル付加反応によっても調製できます.

エベルニン酸またはラマリン酸の加水分解: これらの酸を水酸化バリウムで沸騰させることにより、オルセリン酸を生成できます.

工業生産方法: オルセリン酸の工業生産はまだ初期段階にあります。合成生物学の進歩は、有望な結果を示しています。 たとえば、アスペルギルス・オリザエにおけるポリケチドシンターゼ遺伝子の異種発現は、オルセリン酸の生産に使用されてきました .

化学反応の分析

オルセリン酸は、次のようなさまざまな化学反応を起こします。

酸化: オルセリン酸は、酸化されてさまざまな誘導体を形成できます。

還元: それほど一般的ではありませんが、還元反応はオルセリン酸の構造を修飾できます。

主な生成物: これらの反応から生成される主な生成物には、o-オルセリンアルデヒドなどのオルセリン酸のさまざまな誘導体が含まれます .

類似化合物との比較

- Salicylic acid

- Gallic acid

- Caffeic acid

特性

IUPAC Name |

2,4-dihydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKYESDOVDKZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197385 | |

| Record name | o-Orsellinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-64-8 | |

| Record name | Orsellinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Orsellinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Orsellinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORSELLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11XLA0494B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

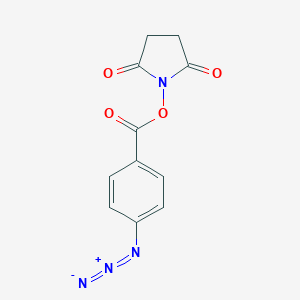

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

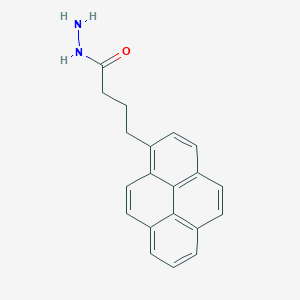

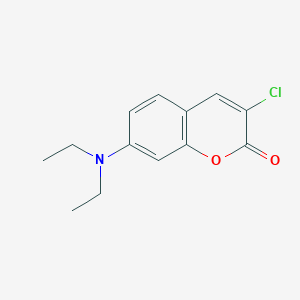

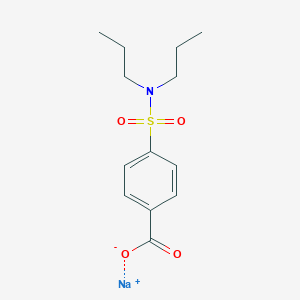

Feasible Synthetic Routes

Q1: What is the primary biosynthetic pathway for orsellinic acid in fungi?

A1: Orsellinic acid is primarily biosynthesized in fungi via the acetate-malonate pathway. This involves the condensation of one acetyl-CoA unit with three malonyl-CoA units. []

Q2: Is 6-methylsalicylic acid a direct precursor of orsellinic acid in Aspergillus fumigatus?

A2: While 6-methylsalicylic acid can be hydroxylated to form orsellinic acid in Aspergillus fumigatus, research suggests it is not a direct precursor. It's likely converted into a true intermediate, potentially after hydroxylation. []

Q3: How is orsellinic acid metabolized in Gliocladium roseum?

A3: Gliocladium roseum can decarboxylate orsellinic acid, releasing orcinol into the medium. The organism also possesses an esterase that hydrolyzes orsellinic acid methyl ester. []

Q4: Can the chirality of malonyl-CoA influence orsellinic acid biosynthesis?

A4: Yes, studies using chirally labelled malonates have shown that the hydrogen atoms eliminated during orsellinic acid biosynthesis originate from opposite absolute orientations in malonyl-CoA, indicating stereospecificity. []

Q5: What is the role of orsellinic acid in the interaction between Streptomyces rapamycinicus and Aspergillus nidulans?

A5: Direct physical interaction between these two organisms triggers orsellinic acid production in Aspergillus nidulans. This is mediated by the bacterial metabolite Polaramycin B, which induces the expression of the fungal orsellinic acid gene cluster. [, ]

Q6: Does orsellinic acid production in Aspergillus nidulans involve histone modifications?

A6: Yes, the bacterial trigger leads to the modification of fungal histones. Specifically, the Saga/Ada complex, a histone acetyltransferase, is required for the induction of the orsellinic acid gene cluster in A. nidulans by S. rapamycinicus. [, ]

Q7: What specific histone modifications are linked to orsellinic acid production in A. nidulans?

A7: Increased acetylation of histone H3 at lysine 9 and 14 is observed during the interaction of A. nidulans and S. rapamycinicus. This acetylation is dependent on the Saga/Ada complex and is linked to the activation of the orsellinic acid gene cluster. []

Q8: How does orsellinic acid contribute to the virulence of the insect pathogen Beauveria bassiana?

A8: In Beauveria bassiana, orsellinic acid is a precursor to the bibenzoquinone oosporein. Oosporein exhibits insecticidal activity and is required for full fungal virulence by suppressing the insect's immune response. []

Q9: Does orsellinic acid possess any inherent biological activity?

A9: Yes, orsellinic acid has demonstrated immunomodulatory activity. It can suppress the respiratory burst of human phagocytes and murine macrophages. [, ]

Q10: What are some notable derivatives of orsellinic acid found in nature?

A10: Orsellinic acid serves as a building block for numerous natural products, including:

- Depsides: e.g., lecanoric acid [, ], methyl haematommate [, ], and montagnetol [, ]

- Depsidones: e.g., physodic acid and lobaric acid []

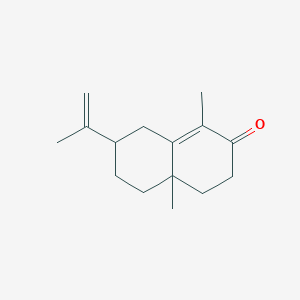

- Meroterpenoids: e.g., ascofuranone and ascochlorin [], daurichromenic acid [], and globosumones A-C []

- Other derivatives: e.g., fumigatol and fumigatin [, , ], gliorosein [], and trivaric acid []

Q11: How does the structure of orsellinic acid esters influence their radical scavenging activity?

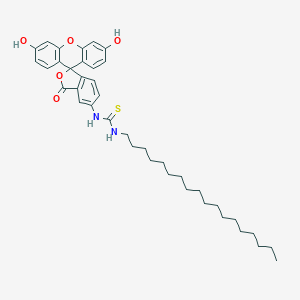

A11: Studies on orsellinates (esters of orsellinic acid) revealed that increasing the length of the alkyl chain from methyl to n-butyl generally enhances their radical scavenging activity. Branching in the alkyl chain also influences the activity, with iso-propyl and tert-butyl derivatives exhibiting higher activity compared to their linear counterparts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)